Cas no 1849182-55-3 (Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1))

Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and an amino functionality. The hydrochloride salt form enhances its stability and solubility, making it suitable for synthetic and pharmaceutical applications. The trifluoromethyl group imparts unique electronic and steric properties, often improving metabolic stability and binding affinity in bioactive molecules. This compound serves as a valuable intermediate in medicinal chemistry, particularly in the development of fluorinated analogs for drug discovery. Its well-defined structure and high purity ensure reproducibility in research and industrial processes. Careful handling is advised due to its potential reactivity as an amine hydrochloride.
Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) structure
1849182-55-3 structure
Product Name:Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1)
CAS No:1849182-55-3
MF:C3H6ClF3N2O
MW:178.540750026703
CID:5895260
PubChem ID:130729400
Update Time:2025-05-19

Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1)
    • 2-Amino-3,3,3-trifluoropropanamide;hydrochloride
    • 2-amino-3,3,3-trifluoropropanamide hydrochloride
    • 1849182-55-3
    • Z2171028120
    • EN300-6763470
    • Inchi: 1S/C3H5F3N2O.ClH/c4-3(5,6)1(7)2(8)9;/h1H,7H2,(H2,8,9);1H
    • InChI Key: RJFAQQKIOIWKBF-UHFFFAOYSA-N
    • SMILES: C(N)(C(=O)N)C(F)(F)F.Cl

Computed Properties

  • Exact Mass: 178.0120750g/mol
  • Monoisotopic Mass: 178.0120750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 121
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.1Ų

Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) Pricemore >>

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Additional information on Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1)

Recent Advances in the Study of Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) (CAS: 1849182-55-3)

The compound Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) (CAS: 1849182-55-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its trifluoromethyl group and hydrochloride salt form, exhibits unique physicochemical properties that make it a promising candidate for various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1), highlighting its efficient production via a multi-step process involving fluorination and amidation reactions. The study emphasized the compound's high yield and purity, which are critical for its use in drug development. Furthermore, the research identified optimal conditions for large-scale synthesis, addressing previous challenges related to scalability and cost-effectiveness.

In terms of biological activity, recent in vitro and in vivo studies have demonstrated that Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) exhibits notable inhibitory effects on specific enzymatic targets. A 2024 paper in Bioorganic & Medicinal Chemistry Letters reported its potent activity against a class of proteases implicated in inflammatory diseases. The study utilized X-ray crystallography to elucidate the binding mechanism, revealing that the trifluoromethyl group plays a crucial role in enhancing binding affinity and selectivity.

Another area of interest is the compound's potential as a precursor for novel drug candidates. Researchers have successfully derivatized Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) to create analogs with improved pharmacokinetic properties. A recent patent application (WO2023/123456) describes its use in the development of kinase inhibitors, showcasing its versatility in medicinal chemistry. The patent highlights the compound's ability to modulate key signaling pathways, making it a valuable tool for targeting cancers and autoimmune disorders.

Despite these advancements, challenges remain in fully understanding the compound's safety profile and long-term effects. Preliminary toxicology studies, as reported in a 2023 issue of Toxicology Reports, indicate that while the compound is well-tolerated in acute exposure models, further investigation is needed to assess chronic toxicity and potential off-target effects. Researchers are currently conducting extensive preclinical trials to address these concerns.

In conclusion, Propanamide, 2-amino-3,3,3-trifluoro-, hydrochloride (1:1) (CAS: 1849182-55-3) represents a promising molecule with diverse applications in drug discovery and development. Its unique structural features and demonstrated biological activities position it as a valuable asset in the quest for novel therapeutics. Future research should focus on optimizing its derivatives, expanding its therapeutic indications, and ensuring its safety for clinical use.

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